molecular formula C21H14F2N4O2S B2359869 N-(3,4-difluorophenyl)-2-[(3-nitrophenyl)methylsulfanyl]quinazolin-4-amine CAS No. 688356-06-1

N-(3,4-difluorophenyl)-2-[(3-nitrophenyl)methylsulfanyl]quinazolin-4-amine

Cat. No. B2359869
CAS RN: 688356-06-1
M. Wt: 424.43
InChI Key: XDIWMMIEIFASJD-UHFFFAOYSA-N
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Description

N-(3,4-difluorophenyl)-2-[(3-nitrophenyl)methylsulfanyl]quinazolin-4-amine, also known as DNQX, is a synthetic compound that belongs to the class of quinazoline derivatives. DNQX is widely used in scientific research for its potent and selective antagonistic effect on AMPA and kainate receptors, which are important mediators of excitatory neurotransmission in the central nervous system.

Scientific Research Applications

Synthesis Techniques and Derivatives

  • A study by Wang et al. (2005) described a solid-phase synthesis route for 1,4-disubstituted-6-nitro-3,4-dihydro-1H-quinazolin-2-ones, showcasing an innovative method in the synthesis of quinazoline derivatives (Wang, Dixon, Kurth, & Lam, 2005).
  • Nosova et al. (2021) synthesized new 4-anilinoquinazolines, starting from trifluoro-2-(methylsulfanyl)quinazolin-4(3H)-one. This research highlights the versatility of quinazoline derivatives in creating new compounds (Nosova, Permyakova, Lipunova, & Charushin, 2021).

Biological and Pharmacological Potential

  • Maarouf et al. (2004) explored quinazolin-4(3H)-one derivatives containing thiazole or thiadiazole moieties, investigating their potential diuretic properties (Maarouf, El‐Bendary, & Goda, 2004).
  • Dash et al. (2017) synthesized quinazoline-4-one/4-thione derivatives and evaluated their antimicrobial, analgesic, and anti-inflammatory properties, showcasing the therapeutic potential of quinazoline derivatives (Dash, Dash, Laloo, & Medhi, 2017).
  • Boyles et al. (2002) focused on the N-amination of quinazoline-2,4-diones, which is crucial for developing specific pharmaceutical compounds (Boyles, Curran, Parlett, Davis, & Mauro, 2002).

Advanced Imaging and Diagnostic Applications

  • Holt et al. (2006) synthesized [11C]gefitinib, a high-affinity inhibitor of epidermal growth factor receptor tyrosine kinase, for positron emission tomography imaging, demonstrating the use of quinazoline derivatives in advanced medical imaging (Holt, Ravert, Dannals, & Pomper, 2006).

properties

IUPAC Name

N-(3,4-difluorophenyl)-2-[(3-nitrophenyl)methylsulfanyl]quinazolin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H14F2N4O2S/c22-17-9-8-14(11-18(17)23)24-20-16-6-1-2-7-19(16)25-21(26-20)30-12-13-4-3-5-15(10-13)27(28)29/h1-11H,12H2,(H,24,25,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDIWMMIEIFASJD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=NC(=N2)SCC3=CC(=CC=C3)[N+](=O)[O-])NC4=CC(=C(C=C4)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H14F2N4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3,4-difluorophenyl)-2-[(3-nitrophenyl)methylsulfanyl]quinazolin-4-amine

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